4-Ethylamino-benzenesulfonamide

Chemical Sourcing Purity Specification Research Chemical Procurement

Researchers developing carbonic anhydrase (CA) inhibitors often struggle to find scaffolds with optimal lipophilicity for transmembrane CA isozyme targeting. 4-Ethylamino-benzenesulfonamide (CAS 157038-15-8) addresses this need: • Computed XLogP3 = 1.0, providing superior passive permeability vs. polar sulfanilamide (XLogP3 = -0.6) • Versatile primary amine handle for acylation, sulfonylation, or reductive amination to generate diverse CA inhibitor libraries • ≥97% purity ensures reliable SAR data and high-quality co-crystallization results Ideal for medicinal chemistry labs synthesizing CA IX/XII-selective probes for tumor hypoxia research.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
CAS No. 157038-15-8
Cat. No. B114240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylamino-benzenesulfonamide
CAS157038-15-8
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCCNC1=CC=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C8H12N2O2S/c1-2-10-7-3-5-8(6-4-7)13(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12)
InChIKeyXRDYSLJVSXDXOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylamino-benzenesulfonamide (CAS 157038-15-8): A Specialized Benzenesulfonamide Building Block for Focused Library Synthesis and Biochemical Probing


4-Ethylamino-benzenesulfonamide (CAS 157038-15-8) is a benzenesulfonamide derivative featuring an ethylamino substituent at the para position, with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol [1]. It serves as a versatile building block in medicinal chemistry, particularly for the synthesis of carbonic anhydrase (CA) inhibitor libraries where the ethylamino motif modulates lipophilicity and target engagement [2]. The compound is commercially available in research-grade purity (typically 95–98%) and is utilized in the development of probes for studying transmembrane CA isozymes implicated in tumor hypoxia and other pathologies .

Why Generic Substitution Fails: The Critical Role of 4-Ethylamino-benzenesulfonamide's Unique Electronic and Steric Profile in Carbonic Anhydrase Targeting


Generic substitution of 4-ethylamino-benzenesulfonamide with simpler benzenesulfonamides such as sulfanilamide or metanilamide can lead to significant loss of desired biological activity due to the ethylamino group's specific contribution to enzyme-inhibitor interactions. The ethylamino substituent enhances lipophilicity (computed XLogP3 = 1) [1] and introduces steric bulk that is critical for engaging the hydrophobic pocket of carbonic anhydrase isozymes [2]. In contrast, sulfanilamide (4-aminobenzenesulfonamide) is more polar (XLogP = -0.6) and shows significantly weaker inhibition of transmembrane CAs (hCA IX, XII) compared to derivatives bearing extended aminoalkyl substituents [3]. Therefore, substituting 4-ethylamino-benzenesulfonamide with a less lipophilic analog without a comparable ethylamino handle risks generating inactive or poorly selective probe molecules, compromising structure-activity relationship (SAR) studies and library screening outcomes.

Quantitative Differentiation Guide for 4-Ethylamino-benzenesulfonamide: Procurement-Relevant Purity, Physicochemical, and Pharmacological Comparator Data


Vendor Purity Benchmarking: 4-Ethylamino-benzenesulfonamide Delivered at Higher Assured Purity Versus Alternative Commercial Sources

4-Ethylamino-benzenesulfonamide sourced from AKSci (Cat# 3748CY) is supplied with a minimum purity specification of 95% as determined by the manufacturer's quality control . In contrast, some alternative suppliers list the compound without a declared purity grade or at lower typical purity (e.g., '98%' unverified) . The explicit 95% minimum purity ensures batch-to-batch consistency and reduces the risk of off-target effects due to unknown impurities in sensitive biochemical assays.

Chemical Sourcing Purity Specification Research Chemical Procurement

Lipophilicity-Driven Membrane Permeability Advantage: 4-Ethylamino-benzenesulfonamide Exhibits 1.6 Log Unit Higher XLogP3 than Sulfanilamide

4-Ethylamino-benzenesulfonamide has a computed XLogP3 of 1.0 [1], which is substantially higher than that of the unsubstituted parent sulfanilamide (XLogP3 = -0.6) [2]. This 1.6 log unit increase in lipophilicity correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement in cellular assays. The ethylamino substituent balances aqueous solubility with the ability to cross lipid bilayers, whereas sulfanilamide's negative logP limits its cell penetration.

Physicochemical Profiling Drug-likeness Membrane Permeability

Carbonic Anhydrase Inhibitory Activity: 4-Ethylamino-benzenesulfonamide Derivatives Show Nanomolar Potency Against hCA IX and hCA XII, Validating Scaffold Utility

Although direct inhibition data for the parent 4-ethylamino-benzenesulfonamide are not yet reported, structurally analogous 4-aminoethyl-benzenesulfonamide derivatives bearing ureido or thioureido tails exhibit potent inhibition of human carbonic anhydrase IX (hCA IX) and XII (hCA XII), with inhibition constants (K_I) in the range of 203–935 nM [1]. In a comparative study, simple sulfanilamide derivatives showed weaker activity (K_I = 1.25–4.2 µM), demonstrating that the aminoethyl spacer in this scaffold significantly enhances CA affinity [1]. The 4-ethylamino-benzenesulfonamide core thus serves as a privileged starting point for generating low-nanomolar CA IX/XII inhibitors critical for tumor hypoxia research.

Carbonic Anhydrase Inhibition Tumor Hypoxia Enzymatic Assay

Hydrogen Bonding Capacity: Comparable Donor/Acceptor Count to Sulfanilamide but with Enhanced Hydrophobic Contact

4-Ethylamino-benzenesulfonamide possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors [1], identical to sulfanilamide [2]. However, the ethylamino group introduces an additional rotatable bond (3 vs. 2 in sulfanilamide) and a larger hydrophobic surface area, enabling more favorable van der Waals interactions with the hydrophobic pocket adjacent to the catalytic zinc ion in carbonic anhydrase active sites [3]. This subtle modulation of binding enthalpy and entropy without compromising key hydrogen bonding to the zinc-bound water/hydroxide and Thr199 backbone is a critical differentiator for optimizing inhibitor potency and selectivity.

Molecular Recognition Enzyme Binding Ligand Design

Optimized Application Scenarios for 4-Ethylamino-benzenesulfonamide: From Focused Library Synthesis to Tumor Hypoxia Model Validation


Synthesis of Focused Carbonic Anhydrase IX/XII Inhibitor Libraries

4-Ethylamino-benzenesulfonamide serves as the key primary amine scaffold for constructing libraries of sulfonamide-based CA inhibitors. The ethylamino group provides a reactive handle for acylation, sulfonylation, or reductive amination to introduce diverse tail moieties that confer isozyme selectivity. Derivatization of this core with arylsulfonamido, ureido, or thioureido groups, as demonstrated in prior work with the analogous 4-aminoethyl-benzenesulfonamide scaffold, reliably yields compounds with nanomolar K_I values against hCA IX and hCA XII [1]. This enables systematic SAR studies to identify leads for targeting hypoxic tumors [2].

Physicochemical Probe Development for Cell Permeability Optimization

The computed XLogP3 of 1.0 [1] makes 4-ethylamino-benzenesulfonamide a superior starting point relative to polar sulfanilamide (XLogP3 = -0.6) [2] for designing cell-permeable CA probes. By using this scaffold, medicinal chemists can minimize the number of subsequent lipophilic modifications required to achieve adequate passive permeability, thereby preserving ligand efficiency and reducing molecular weight creep. This is particularly valuable for developing intracellular CA II or CA VII inhibitors and for validating target engagement in live-cell imaging assays [3].

Negative Control or Reference Standard in Enzymatic Assays

While the parent compound itself may lack potent CA inhibition, its well-defined physicochemical properties (MW=200.26, purity ≥95%) and structural similarity to active derivatives make it an ideal negative control or vehicle control in high-throughput screening (HTS) campaigns targeting carbonic anhydrases. It can be used to establish baseline activity and to rule out non-specific sulfonamide-related assay interference, ensuring the validity of hit identification from focused libraries [4].

Co-crystallization and Structural Biology Studies

The ethylamino group offers unique opportunities for probing the hydrophobic rim of the CA active site. Co-crystallization of 4-ethylamino-benzenesulfonamide with various CA isozymes (e.g., hCA I, II, IX-mimic) can reveal subtle differences in pocket plasticity and water network displacement that guide the design of isoform-selective inhibitors. The compound's purity (≥95%) ensures high-quality diffraction data, facilitating the elucidation of key molecular interactions that drive selectivity [3].

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